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Compound of Interest

Compound Name: rac S 33138
CAS No.: 220647-56-3
Cat. No.: B108224
Get Quote
. J

Executive Summary

S 33138 is a potent and selective dopamine D3 receptor antagonist (

D3 =8.7 vs D2 = 7.1) investigated for the treatment of schizophrenia and cognitive impairment
associated with Parkinson’s disease.[1] Chemically, it belongs to the [1]benzopyrano[3,4-
c]pyrrole class.[2][3][4] The compound requires a stereoselective synthesis to isolate the active
(3aS, 9bR) enantiomer; however, the fundamental synthetic pathway produces the racemic
trans-diastereomer (rac-S 33138) first, which is then resolved.

This guide focuses on the synthesis of the racemic mixture as the primary chemical scaffold.

Chemical Structure & Properties[5][6][7]1[8][9][10]
[11]
Identification

« Code Name: S 33138 (S33138)[2][3][4][5][6]

¢ |UPAC Name:
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-{4-[2-((3a
,9b
)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3
)-yl)ethyl]phenyl}acetamide[2][3][4]

e Molecular Formula:

e Molecular Weight: 415.54 g/mol

o Core Scaffold:trans-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole

Structural Pharmacophores

The molecule consists of three distinct pharmacophoric regions:

e The Core (Head): Arigid, tricyclic benzopyrano[3,4-c]pyrrole system. The trans-fused
junction constrains the spatial arrangement, critical for D3 receptor pocket fitting.

o The Substituent: An 8-cyano group on the benzopyran ring, enhancing electronic interactions
(likely

or polar interactions) within the receptor.

e The Tail: An

-ethyl-phenylacetamide side chain, a classic dopaminergic motif providing the necessary
distance to interact with secondary binding pockets (e.qg., the orthosteric site).

Retrosynthetic Analysis

The synthesis of rac-S 33138 is best approached by disconnecting the molecule at the tertiary
amine of the pyrrole ring. This divides the synthesis into two phases:

e Construction of the Tricyclic Core: The benzopyrano[3,4-c]pyrrole skeleton.[2][4]

o Coupling: Attachment of the phenylethylacetamide side chain.
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Logic Flow

¢ Disconnection: The

-alkyl bond is cleaved, revealing the secondary amine core (Intermediate A) and the
alkylating agent (Intermediate B).

+ Core Deconstruction: The pyran ring (ether bridge) is opened via a retro-Mitsunobu
transform, leading to a 3-hydroxymethyl-4-(2-hydroxyphenyl)pyrrolidine.

« Pyrrolidine Formation: This pyrrolidine precursor is traced back to a [3+2] cycloaddition of an
azomethine ylide and a cinnamate derivative.

rac-S 33138

N-Alkylation

Core Amine Side Chain
(trans-8-cyano-benzopyrano-pyrrole) (N-[4-(2-chloroethyl)phenyl]lacetamide)

itsunobu Cyclization
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Caption: Retrosynthetic logic flow for rac-S 33138, moving from the target molecule back to
simple starting materials.
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Detailed Synthesis Protocol

This protocol is based on the methodology described in US Patent 6,090,837 and related
Servier publications. It produces the racemic mixture.

Phase 1: Synthesis of the Benzopyrano[3,4-c]pyrrole
Core

Step 1: [3+2] Cycloaddition (Pyrrolidine Formation)
» Reagents: Methyl (E)-3-(5-bromo-2-methoxyphenyl)acrylate,

-benzyl-
-(methoxymethyhtrimethylsilylmethylamine (Azomethine ylide precursor), TFA (catalyst).

e Procedure:

[¢]

Dissolve the acrylate in dichloromethane (DCM).

[¢]

Add the amine precursor and a catalytic amount of trifluoroacetic acid (TFA) at 0°C.

[e]

The in-situ generated azomethine ylide undergoes [3+2] cycloaddition with the acrylate.

o

Result:trans-Methyl 1-benzyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylate.

o Note: The trans diastereomer is favored. The bromine serves as a handle for late-stage

cyanation.
Step 2: Reduction to Diol
e Reagents: Lithium Aluminum Hydride (LiAIH

), THR.[5]

e Procedure:

o Suspend LiAIH
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in anhydrous THF under nitrogen.

o Add the ester from Step 1 dropwise. Reflux for 2-4 hours.

o Result:trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-methoxyphenyl)pyrrolidine.
Step 3: Demethylation
o Reagents: Boron Tribromide (BBr

) or Sodium Ethanethiolate (EtSNa).
e Procedure:

o Treat the methoxy-pyrrolidine with BBr

in DCM at -78°C to 0°C.

o Result:trans-1-Benzyl-3-hydroxymethyl-4-(5-bromo-2-hydroxyphenyl)pyrrolidine (The
Phenol-Alcohol intermediate).

Step 4: Mitsunobu Cyclization (Ring Closure)

» Reagents: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD),
Triphenylphosphine (PPh

), THF.
e Procedure:
o Dissolve the Phenol-Alcohol and PPh

in anhydrous THF.

o Add DEAD dropwise at 0°C. Stir at room temperature.
o Mechanism: The alcohol is activated by PPh

/IDEAD, and the phenol oxygen attacks the activated carbon, closing the pyran ring.
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o Result:trans-2-Benzyl-8-bromo-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.
Step 5: Cyanation
e Reagents: Zinc Cyanide (Zn(CN)

), Pd(PPh

)

, DMF.[5]

e Procedure:

Dissolve the bromo-intermediate in DMF.

[e]

(¢]

Add Zn(CN)

and the Palladium catalyst.

[¢]

Heat to 80-100°C under nitrogen for 4-12 hours.

[¢]

Result:trans-2-Benzyl-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole.
Step 6:

-Debenzylation

e Reagents: 1-Chloroethyl chloroformate (ACE-CI), Methanol.
e Procedure:

o Reflux the benzyl amine with ACE-CI in dichloroethane.

o Concentrate and reflux the residue in methanol.

o Result:trans-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrole (The Core Amine).

Phase 2: Coupling with Side Chain

Step 7:
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-Alkylation

e Reagents:
-[4-(2-chloroethyl)phenyllacetamide, Potassium Carbonate (K
(6{0)
), Potassium lodide (KI), Acetonitrile.

e Procedure:

[¢]

Suspend the Core Amine (from Step 6), the alkyl halide side chain, K
CO
, and catalytic Kl in acetonitrile.

Reflux for 12-24 hours.

[e]

[e]

Filter inorganic salts and concentrate.

o

Purify via column chromatography.[7]

Result:rac-S 33138.

[¢]

Summary of Reaction Conditions
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Transformatio Key .
Step Reagents . Yield (Approx)
n Conditions
[3+2] Acrylate, Amine,
1 - DCM, 0°C to RT 70-80%
Cycloaddition TFA
2 Reduction LIAIH THF, Reflux 85-90%
3 Demethylation BBr DCM, -78°C 75-85%
PPh
4 Cyclization THF, 0°C 60-75%
, DEAD
Zn(CN)
5 Cyanation » Pd(PPh DMF, 100°C 80-90%
)
6 Debenzylation ACE-Cl, MeOH Reflux 85-95%
Side chain-Cl, K
7 Alkylation MeCN, Reflux 65-75%

CO

Synthesis Workflow Diagram
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y
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5. Cyanation (Pd/Zn(CN)2)
6. Debenzylation
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7. Alkylation with

Caption: Step-by-step synthetic workflow for rac-S 33138 starting from cinnamate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 7. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from

salicylaldehydesi¥s=ciApplication to the synthesis of escitalopram [html.rhhz.net]

o To cite this document: BenchChem. [Technical Guide: Chemical Structure and Synthesis of
rac-S 33138]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108224/docs#technical-guide-chemical-structure-
and-synthesis-of-rac-s-33138]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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